Benzyl-PEG6-t-butyl ester
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Overview
Description
Benzyl-PEG6-t-butyl ester is a polyethylene glycol (PEG)-based PROTAC linker. It is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system . This compound has a molecular formula of C24H40O8 and a molecular weight of 456.57 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl-PEG6-t-butyl ester can be synthesized through a series of chemical reactions involving polyethylene glycol and benzyl alcohol. The general synthetic route involves the esterification of benzyl alcohol with PEG6-t-butyl ester under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out at elevated temperatures to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Benzyl-PEG6-t-butyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Benzyl-PEG6-t-butyl ester is widely used in scientific research, particularly in the following fields:
Mechanism of Action
Benzyl-PEG6-t-butyl ester functions as a linker in PROTACs, which work by bringing together a target protein and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The PEG6-t-butyl ester linker provides the necessary flexibility and solubility to ensure efficient binding and degradation .
Comparison with Similar Compounds
Similar Compounds
- Azido-PEG5-succinimidyl carbonate
- Boc-NH-PEG11-C2-acid
- Hydroxy-PEG7-Boc
- Fmoc-N-PEG3-CH2-NHS ester
Uniqueness
Benzyl-PEG6-t-butyl ester stands out due to its specific structure, which provides optimal flexibility and solubility for PROTAC synthesis. Its unique combination of benzyl and PEG6-t-butyl ester groups makes it particularly effective in facilitating the degradation of target proteins .
Properties
Molecular Formula |
C24H40O8 |
---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C24H40O8/c1-24(2,3)32-23(25)9-10-26-11-12-27-13-14-28-15-16-29-17-18-30-19-20-31-21-22-7-5-4-6-8-22/h4-8H,9-21H2,1-3H3 |
InChI Key |
YMENZJULXBSWLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
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